SKF 106760

描述

属性

CAS 编号 |

126053-71-2 |

|---|---|

分子式 |

C23H39N9O8S2 |

分子量 |

633.7 g/mol |

IUPAC 名称 |

2-[(4R,7S,13S,16R)-16-acetamido-4-carbamoyl-13-[3-(diaminomethylideneamino)propyl]-3,3,14-trimethyl-6,9,12,15-tetraoxo-1,2-dithia-5,8,11,14-tetrazacycloheptadec-7-yl]acetic acid |

InChI |

InChI=1S/C23H39N9O8S2/c1-11(33)29-13-10-41-42-23(2,3)17(18(24)37)31-19(38)12(8-16(35)36)30-15(34)9-28-20(39)14(32(4)21(13)40)6-5-7-27-22(25)26/h12-14,17H,5-10H2,1-4H3,(H2,24,37)(H,28,39)(H,29,33)(H,30,34)(H,31,38)(H,35,36)(H4,25,26,27)/t12-,13-,14-,17+/m0/s1 |

InChI 键 |

MWLMZCNGBAIZSG-AYMQEEERSA-N |

手性 SMILES |

CC(=O)N[C@H]1CSSC([C@H](NC(=O)[C@@H](NC(=O)CNC(=O)[C@@H](N(C1=O)C)CCCN=C(N)N)CC(=O)O)C(=O)N)(C)C |

规范 SMILES |

CC(=O)NC1CSSC(C(NC(=O)C(NC(=O)CNC(=O)C(N(C1=O)C)CCCN=C(N)N)CC(=O)O)C(=O)N)(C)C |

外观 |

Solid powder |

纯度 |

>98% (or refer to the Certificate of Analysis) |

序列 |

CRGDX |

保质期 |

>3 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

Ac-cyclo-S,S-(Cys-(N(alpha)-Me)Arg-Gly-Asp-Pen)-NH2 SK and F 106760 SK and F-106760 SKF 106760 |

产品来源 |

United States |

Foundational & Exploratory

Unveiling the Core Mechanism of SKF 106760: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth analysis of the mechanism of action of SKF 106760, a potent antiplatelet agent. Designed for researchers, scientists, and drug development professionals, this document synthesizes the available quantitative data, details key experimental protocols, and visualizes the critical signaling pathways and experimental workflows involved in its characterization.

Core Mechanism of Action: Competitive Antagonism of Glycoprotein IIb/IIIa

This compound is a peptidomimetic antagonist of the platelet fibrinogen receptor, glycoprotein IIb/IIIa (GPIIb/IIIa).[1][2] This receptor is the final common pathway for platelet aggregation. By competitively inhibiting the binding of fibrinogen to GPIIb/IIIa, this compound effectively blocks platelet aggregation and thrombus formation.[1] The compound has demonstrated significant antiplatelet and antithrombotic activities in both in vitro and in vivo models.[1][3]

Quantitative Pharmacological Data

The potency and selectivity of this compound have been characterized through various in vitro and in vivo studies. The following tables summarize the key quantitative findings.

In Vitro Activity of this compound

| Parameter | Species | Assay | Value | Reference |

| Ki | Human | Biotinylated Fibrinogen Binding to purified GPIIb/IIIa | 477 ± 57 pM | [1] |

| IC50 | Human | ADP-induced Platelet Aggregation in Platelet-Rich Plasma | 230 ± 60 nM | [1] |

| IC50 | Canine | ADP-induced Platelet Aggregation in Platelet-Rich Plasma | 355 ± 35 nM | [1] |

| IC50 | Canine | Collagen-induced Platelet Aggregation in Platelet-Rich Plasma | 260 ± 20 nM | [1] |

| IC50 | Canine | Epinephrine/U-46619-induced Platelet Aggregation in Platelet-Rich Plasma | 490 ± 90 nM | [1] |

| IC50 | Canine | Thrombin-mediated Aggregation in Gel-Filtered Platelets | 188 ± 10 nM | [1] |

| Kb | Human | Competitive inhibition of fibrinogen in ADP-activated platelets | 8.0 ± 1.0 nM | [1] |

In Vivo Pharmacokinetics of this compound in Conscious Dogs (1 mg/kg i.v.)

| Parameter | Value | Reference |

| t1/2 α (alpha-disposition phase) | 11 ± 6 min | [3] |

| t1/2 β (beta-elimination phase) | 66 ± 12 min | [3] |

| Apparent Steady-State Volume of Distribution (Vdss) | 259 ± 26 ml/kg | [3] |

| Plasma Clearance | 3.4 ± 0.8 ml/min/kg | [3] |

| IC50 (ex vivo collagen-induced whole blood aggregation) | 593 ± 52 nM | [3] |

Signaling Pathway and Experimental Workflow

To elucidate the mechanism of action and preclinical development path of this compound, the following diagrams illustrate the key signaling pathway it inhibits and a typical experimental workflow for its characterization.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of this compound.

Biotinylated Fibrinogen Binding Assay to Purified Human GPIIb/IIIa

Objective: To determine the binding affinity (Ki) of this compound for the purified human GPIIb/IIIa receptor.

Methodology:

-

Plate Coating: 96-well microtiter plates are coated with purified human GPIIb/IIIa and incubated overnight at 4°C.

-

Blocking: The plates are washed, and non-specific binding sites are blocked with a suitable blocking agent (e.g., bovine serum albumin).

-

Competition Binding: A constant concentration of biotinylated fibrinogen is added to the wells along with varying concentrations of the test compound (this compound).

-

Incubation: The plates are incubated for a defined period (e.g., 3 hours) at room temperature to allow for competitive binding.

-

Detection: After washing to remove unbound reagents, streptavidin-peroxidase is added to the wells and incubated.

-

Signal Generation: A peroxidase substrate is added, and the colorimetric change is measured using a microplate reader.

-

Data Analysis: The Ki value is calculated from the IC50 value (the concentration of this compound that inhibits 50% of biotinylated fibrinogen binding) using the Cheng-Prusoff equation.

In Vitro Platelet Aggregation Assay

Objective: To determine the potency (IC50) of this compound in inhibiting platelet aggregation induced by various agonists.

Methodology:

-

Preparation of Platelet-Rich Plasma (PRP): Whole blood is collected from human or canine subjects into citrate-containing tubes. PRP is prepared by centrifugation at a low speed.

-

Platelet Count Adjustment: The platelet count in the PRP is standardized.

-

Incubation with Inhibitor: Aliquots of PRP are pre-incubated with varying concentrations of this compound for a short period (e.g., 3 minutes).

-

Induction of Aggregation: A platelet agonist (e.g., ADP, collagen, thrombin) is added to the PRP to induce aggregation.

-

Measurement of Aggregation: Platelet aggregation is measured by light aggregometry, which records the increase in light transmission through the PRP sample as platelets aggregate.

-

Data Analysis: The IC50 value is determined as the concentration of this compound that produces a 50% inhibition of the maximum aggregation response induced by the agonist.

Ex Vivo Platelet Aggregation in a Canine Model

Objective: To assess the in vivo efficacy and duration of action of this compound after administration.

Methodology:

-

Animal Model: Conscious dogs are used for the study.

-

Drug Administration: this compound is administered intravenously at various doses.

-

Blood Sampling: Blood samples are collected at different time points post-administration.

-

Ex Vivo Aggregation: Whole blood platelet aggregation is induced using an agonist (e.g., collagen).

-

Data Analysis: The degree of inhibition of platelet aggregation at each time point is determined and correlated with the plasma concentration of this compound to establish a pharmacokinetic/pharmacodynamic relationship.

Canine Model of Coronary Artery Thrombosis

Objective: To evaluate the antithrombotic efficacy of this compound in a relevant in vivo model.

Methodology:

-

Animal Preparation: Anesthetized dogs are instrumented to monitor coronary blood flow.

-

Induction of Thrombosis: A thrombogenic stimulus (e.g., electrical injury) is applied to a coronary artery to induce platelet-dependent thrombus formation, leading to a reduction in blood flow.

-

Drug Administration: this compound is administered intravenously before or after the induction of thrombosis.

-

Efficacy Measurement: The ability of this compound to prevent or reverse the formation of the occlusive thrombus and restore coronary blood flow is monitored and quantified.

This comprehensive guide provides a detailed overview of the mechanism of action of this compound, supported by quantitative data and detailed experimental methodologies. This information is intended to be a valuable resource for researchers in the fields of thrombosis, hemostasis, and cardiovascular drug discovery.

References

SKF 106760: A Competitive Antagonist of Fibrinogen Binding to Integrin αIIbβ3

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

SKF 106760 is a potent, synthetic tetrapeptide that acts as a competitive antagonist of the platelet fibrinogen receptor, glycoprotein IIb/IIIa (GPIIb/IIIa), also known as integrin αIIbβ3. By specifically inhibiting the binding of fibrinogen to this receptor, this compound effectively blocks the final common pathway of platelet aggregation, demonstrating significant antiplatelet and antithrombotic activities. This technical guide provides a comprehensive overview of the mechanism of action, quantitative binding data, detailed experimental protocols, and relevant signaling pathways associated with this compound.

Mechanism of Action

This compound is a competitive antagonist of the integrin αIIbβ3 receptor. In resting platelets, this receptor exists in a low-affinity state. Upon platelet activation by various agonists (e.g., ADP, thrombin, collagen), an "inside-out" signaling cascade is initiated, leading to a conformational change in αIIbβ3, shifting it to a high-affinity state for its ligands, primarily fibrinogen. Fibrinogen, a dimeric molecule, can then bind to activated αIIbβ3 receptors on adjacent platelets, forming bridges that lead to platelet aggregation and thrombus formation.

This compound exerts its effect by binding to the activated αIIbβ3 receptor, thereby competitively inhibiting the binding of fibrinogen. This action prevents the cross-linking of platelets and subsequent aggregation. Studies have shown that this compound is a potent and stable competitive GPIIb/IIIa antagonist.[1][2]

Quantitative Data

The following tables summarize the quantitative data for this compound's activity from in vitro studies.

Table 1: Inhibition of Fibrinogen Binding

| Parameter | Species | Assay Conditions | Value | Reference |

| Ki | Human | Biotinylated fibrinogen binding to purified GPIIb/IIIa | 477 ± 57 pM | [1][2] |

| Kb | Human | Competitive inhibition of fibrinogen in ADP-activated platelets | 8.0 ± 1.0 nM | [1][2] |

Table 2: Inhibition of Platelet Aggregation

| Agonist | Species | Assay Conditions | IC50 | Reference |

| ADP | Human | Platelet-rich plasma | 230 ± 60 nM | [1][2] |

| ADP | Canine | Platelet-rich plasma | 355 ± 35 nM | [2] |

| Collagen | Canine | Platelet-rich plasma | 260 ± 20 nM | [2] |

| Epinephrine/U-46619 | Canine | Platelet-rich plasma | 490 ± 90 nM | [2] |

| Thrombin | Canine | Gel-filtered platelets | 188 ± 10 nM | [2] |

Experimental Protocols

In Vitro Inhibition of Fibrinogen Binding to Purified GPIIb/IIIa

This assay quantifies the ability of a compound to inhibit the binding of fibrinogen to its purified receptor.

Materials:

-

Purified human GPIIb/IIIa

-

Biotinylated fibrinogen

-

Microtiter plates

-

This compound or other test compounds

-

Bovine serum albumin (BSA)

-

Streptavidin-peroxidase conjugate

-

Peroxidase substrate (e.g., TMB)

-

Plate reader

Protocol:

-

Coat microtiter plate wells with purified human GPIIb/IIIa overnight at 4°C.

-

Wash the wells to remove unbound receptor.

-

Block non-specific binding sites with a solution of BSA.

-

Add varying concentrations of this compound or the test compound to the wells.

-

Add a constant concentration of biotinylated fibrinogen to all wells.

-

Incubate the plate to allow for competitive binding.

-

Wash the wells to remove unbound reagents.

-

Add streptavidin-peroxidase conjugate to each well and incubate.

-

Wash the wells to remove unbound conjugate.

-

Add the peroxidase substrate and allow color to develop.

-

Stop the reaction and measure the absorbance at the appropriate wavelength using a plate reader.

-

The concentration of this compound that inhibits 50% of fibrinogen binding (IC50) can be calculated from the resulting dose-response curve. The Ki can be determined from the IC50 value.

ADP-Induced Platelet Aggregation in Platelet-Rich Plasma (PRP)

This assay measures the ability of a compound to inhibit platelet aggregation in response to an agonist.

Materials:

-

Freshly drawn whole blood from human or canine donors

-

Anticoagulant (e.g., sodium citrate)

-

Adenosine diphosphate (ADP)

-

This compound or other test compounds

-

Platelet-rich plasma (PRP) and platelet-poor plasma (PPP)

-

Aggregometer

Protocol:

-

Collect whole blood into tubes containing an anticoagulant.

-

Prepare PRP by centrifuging the whole blood at a low speed.

-

Prepare PPP by centrifuging the remaining blood at a high speed.

-

Adjust the platelet count of the PRP if necessary.

-

Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).

-

Place an aliquot of PRP in a cuvette with a stir bar and incubate at 37°C.

-

Add varying concentrations of this compound or the test compound to the PRP and incubate for a specified time.

-

Add a standard concentration of ADP to induce platelet aggregation.

-

Record the change in light transmittance for several minutes as the platelets aggregate.

-

The IC50 value is the concentration of this compound that inhibits 50% of the maximum aggregation response.

Signaling Pathways and Experimental Workflows

Integrin αIIbβ3 "Inside-Out" Signaling and Antagonism by this compound

Caption: "Inside-Out" signaling activates integrin αIIbβ3, which this compound competitively antagonizes.

Experimental Workflow for In Vitro Platelet Aggregation Assay

Caption: Workflow for determining the effect of this compound on platelet aggregation.

Logical Relationship of this compound's Antithrombotic Effect

Caption: this compound inhibits fibrinogen binding, thereby preventing thrombus formation.

In Vivo Studies

In vivo studies in canine models have demonstrated the antithrombotic efficacy of this compound. In a model of coronary artery stenosis, this compound was shown to prevent thrombus formation.[3] These studies typically involve the surgical creation of a stenosis in a carotid or coronary artery, followed by injury to the vessel endothelium to induce thrombus formation. The administration of this compound is then evaluated for its ability to prevent or reduce the size of the resulting thrombus, often monitored by measuring blood flow through the affected artery.

Conclusion

This compound is a highly potent and specific competitive antagonist of the integrin αIIbβ3 receptor. Its mechanism of action, involving the direct inhibition of fibrinogen binding to activated platelets, translates to significant antiplatelet and antithrombotic effects both in vitro and in vivo. The quantitative data and experimental protocols outlined in this guide provide a valuable resource for researchers and drug development professionals working in the field of antithrombotic therapies.

References

The Genesis of a Potent Platelet Aggregation Inhibitor: Early Research and Discovery of SKF 106760

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of cardiovascular therapeutics, the quest for potent and specific antiplatelet agents remains a cornerstone of research. A significant breakthrough in this area was the development of SKF 106760, a potent antagonist of the platelet glycoprotein IIb/IIIa (GPIIb/IIIa) receptor. This receptor plays a pivotal role in the final common pathway of platelet aggregation, making it a prime target for antithrombotic therapies. This technical guide delves into the early research and discovery of this compound, presenting a comprehensive overview of its in vitro and in vivo pharmacology, mechanism of action, and the experimental methodologies that underpinned its initial characterization.

Mechanism of Action: Competitive Antagonism of the GPIIb/IIIa Receptor

This compound is a cyclic peptide designed to be a highly specific and potent competitive antagonist of the GPIIb/IIIa receptor.[1] This receptor, an integrin found on the surface of platelets, is responsible for binding fibrinogen, which in turn cross-links adjacent platelets to form an aggregate. The activation of platelets by various agonists such as adenosine diphosphate (ADP), collagen, and thrombin leads to a conformational change in the GPIIb/IIIa receptor, increasing its affinity for fibrinogen.

This compound exerts its antiplatelet effect by binding to the GPIIb/IIIa receptor, thereby preventing the binding of fibrinogen and inhibiting platelet aggregation.[1] Early studies demonstrated that this compound is a competitive inhibitor of fibrinogen binding to activated platelets.[1]

Quantitative Pharmacological Data

The initial characterization of this compound yielded significant quantitative data that established its potency and selectivity. These findings are summarized in the tables below.

In Vitro Activity of this compound

| Parameter | Species | Value | Reference |

| Ki (Fibrinogen Binding to GPIIb/IIIa) | Human | 477 ± 57 pM | [1] |

| IC50 (ADP-induced Platelet Aggregation) | Human (Platelet-Rich Plasma) | 230 ± 60 nM | [1] |

| IC50 (ADP-induced Platelet Aggregation) | Canine (Platelet-Rich Plasma) | 355 ± 35 nM | [1] |

| IC50 (Collagen-induced Platelet Aggregation) | Canine (Platelet-Rich Plasma) | 260 ± 20 nM | [1] |

| IC50 (Epinephrine/U-46619-induced Platelet Aggregation) | Canine (Platelet-Rich Plasma) | 490 ± 90 nM | [1] |

| IC50 (Thrombin-mediated Aggregation) | Canine (Gel Filtered Platelets) | 188 ± 10 nM | [1] |

| Kb (Fibrinogen-induced Aggregation in ADP-activated Platelets) | Human | 8.0 ± 1.0 nM | [1] |

In Vivo Pharmacokinetic Parameters of this compound in Dogs

| Parameter | Value | Reference |

| Administration Route | Intravenous (1 mg/kg) | [2] |

| α-Disposition Half-life (t1/2α) | 11 ± 6 min | [2] |

| β-Elimination Half-life (t1/2β) | 66 ± 12 min | [2] |

| Apparent Steady-State Volume of Distribution (Vdss) | 259 ± 26 ml/kg | [2] |

| Plasma Clearance | 3.4 ± 0.8 ml/min/kg | [2] |

| EC50 (ex vivo Collagen-induced Aggregation) | 593 ± 52 nM | [2] |

| Bioavailability (Intraduodenal/Intrajejunal) | 3 - 6% | [2] |

Experimental Protocols

The following sections detail the methodologies employed in the foundational studies of this compound. While the full-text publications containing the exhaustive step-by-step protocols were not accessible, the procedures described below are based on the information provided in the abstracts and standard laboratory practices for these assays.

GPIIb/IIIa-Fibrinogen Binding Assay (In Vitro)

This assay was performed to determine the affinity of this compound for the purified human GPIIb/IIIa receptor.

Methodology:

-

Receptor Immobilization: Purified human GPIIb/IIIa was immobilized on plastic microtiter plates.

-

Ligand Preparation: Biotinylated fibrinogen was used as the ligand.

-

Competition Binding: A fixed concentration of biotinylated fibrinogen was incubated with increasing concentrations of this compound in the wells containing the immobilized GPIIb/IIIa receptors.

-

Detection: The amount of bound biotinylated fibrinogen was quantified using an enzyme-conjugated streptavidin (e.g., streptavidin-horseradish peroxidase) followed by the addition of a suitable substrate to produce a colorimetric or chemiluminescent signal.

-

Data Analysis: The concentration of this compound that inhibited 50% of the specific binding of biotinylated fibrinogen (IC50) was determined. The inhibition constant (Ki) was then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Platelet Aggregation Assays (In Vitro)

These assays were conducted to evaluate the functional effect of this compound on platelet aggregation induced by various agonists.

Methodology:

-

Platelet Preparation:

-

Platelet-Rich Plasma (PRP): Whole blood was collected from human or canine subjects into an anticoagulant (e.g., citrate). The blood was then centrifuged at a low speed to separate the PRP from red and white blood cells.

-

Gel-Filtered Platelets: Platelets were separated from plasma proteins by gel filtration chromatography.

-

-

Aggregation Measurement: Platelet aggregation was measured using a light aggregometer. A sample of the platelet suspension was placed in a cuvette with a stir bar and warmed to 37°C.

-

Agonist Addition: A platelet agonist (e.g., ADP, collagen, epinephrine/U-46619, or thrombin) was added to induce aggregation.

-

Inhibitor Treatment: In the test samples, platelets were pre-incubated with varying concentrations of this compound before the addition of the agonist.

-

Data Recording: As platelets aggregate, the light transmission through the sample increases. This change in light transmission was recorded over time.

-

Data Analysis: The maximum aggregation for each concentration of this compound was determined and compared to the control (no inhibitor). The IC50 value, the concentration of this compound that inhibited 50% of the maximal aggregation, was calculated.

Ex Vivo Platelet Aggregation and Pharmacokinetic Analysis (In Vivo)

These studies were performed in conscious dogs to assess the in vivo efficacy and pharmacokinetic profile of this compound.

Methodology:

-

Drug Administration: this compound was administered intravenously (i.v.), intraduodenally, or intrajejunally to conscious dogs.

-

Blood Sampling: Blood samples were collected at various time points after drug administration.

-

Ex Vivo Platelet Aggregation: Whole blood platelet aggregation was induced by the addition of collagen. The degree of aggregation was measured to determine the inhibitory effect of the administered this compound.

-

Pharmacokinetic Analysis: Plasma concentrations of this compound were determined using high-performance liquid chromatography (HPLC). Pharmacokinetic parameters such as half-life, volume of distribution, and clearance were then calculated from the plasma concentration-time data.

Visualizations

Signaling Pathway of Platelet Aggregation and Inhibition by this compound

Caption: GPIIb/IIIa signaling pathway and the inhibitory action of this compound.

Experimental Workflow for In Vitro Characterization of this compound

Caption: Workflow for the in vitro characterization of this compound.

Conclusion

The early research on this compound established it as a highly potent and specific antagonist of the platelet GPIIb/IIIa receptor. Through a series of well-defined in vitro and in vivo studies, its mechanism of action, binding affinity, functional inhibitory activity, and pharmacokinetic profile were elucidated. These foundational discoveries paved the way for further development and clinical investigation of GPIIb/IIIa antagonists as a new class of antithrombotic agents. The data and methodologies presented in this guide provide a comprehensive technical overview for scientists and researchers in the field of drug discovery and development, highlighting the critical steps in the characterization of a novel therapeutic candidate.

References

An In-depth Technical Guide to SKF 106760: A Potent Glycoprotein IIb/IIIa Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

SKF 106760 is a synthetic cyclic peptide that acts as a potent and competitive antagonist of the platelet fibrinogen receptor, glycoprotein IIb/IIIa (GPIIb/IIIa). Its ability to inhibit platelet aggregation has positioned it as a significant subject of research in the development of antithrombotic therapies. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and mechanism of action of this compound. Detailed experimental protocols for its characterization and a visualization of its role in signaling pathways are also presented to facilitate further research and development.

Chemical Structure and Properties

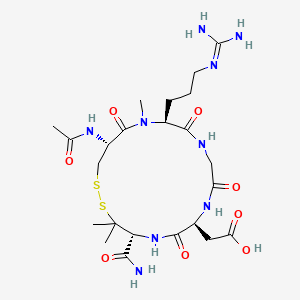

This compound is a cyclic peptide with the systematic IUPAC name Nα-acetyl-cyclo(S,S)-cysteinyl-Nα-methyl-arginyl-glycyl-aspartyl-penicillamine-amide.[1][2][3] The cyclic structure is formed by a disulfide bond between the cysteine and penicillamine residues.

Chemical Structure:

While a definitive 2D chemical structure diagram from a publicly available source remains elusive, its structure can be inferred from its IUPAC name.

Physicochemical Properties:

A summary of the known physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C23H39N9O8S2 | [4] |

| Molecular Weight | 633.74 g/mol | [4] |

| Physical Description | Water-soluble tetrapeptide | [3] |

| Oil/Water Partitioning | Very low | [3] |

| Membrane Permeability | Very low | [3] |

| Melting Point | Not available | |

| Solubility | Water-soluble | [3] |

Mechanism of Action and Signaling Pathway

This compound exerts its antiplatelet effect by acting as a competitive antagonist at the glycoprotein IIb/IIIa receptor on the surface of platelets.[1][3] GPIIb/IIIa is a key integrin receptor that, upon platelet activation, undergoes a conformational change, enabling it to bind to fibrinogen. The binding of fibrinogen cross-links adjacent platelets, leading to platelet aggregation and thrombus formation.

This compound competitively inhibits the binding of fibrinogen to activated GPIIb/IIIa, thereby blocking the final common pathway of platelet aggregation.[1] This action prevents the formation of platelet plugs and thrombi.

Signaling Pathway Diagram:

Caption: Mechanism of action of this compound as a GPIIb/IIIa antagonist.

Pharmacological Data

This compound has demonstrated significant antiplatelet and antithrombotic activities in preclinical studies.

In Vitro Activity:

| Parameter | Species | Value | Reference |

| Ki (Fibrinogen binding to GPIIb/IIIa) | Human | 477 ± 57 pM | [1][3] |

| IC50 (ADP-induced aggregation) | Human | 230 ± 60 nM | [1][3] |

| IC50 (ADP-induced aggregation) | Canine | 355 ± 35 nM | [1] |

| IC50 (Collagen-induced aggregation) | Canine | 260 ± 20 nM | [1] |

| IC50 (Epinephrine/U-46619-induced aggregation) | Canine | 490 ± 90 nM | [1] |

| IC50 (Thrombin-mediated aggregation) | Canine (gel-filtered platelets) | 188 ± 10 nM | [1] |

In Vivo Pharmacokinetics (in Dogs):

| Parameter | Value | Reference |

| t1/2 α (alpha-disposition phase) | 11 ± 6 min | [2] |

| t1/2 β (terminal beta-elimination phase) | 66 ± 12 min | [2] |

| Apparent steady-state volume of distribution | 259 ± 26 ml/kg | [2] |

| Plasma clearance | 3.4 ± 0.8 ml/min/kg | [2] |

| Intraduodenal and Intrajejunal Bioavailability | 3 - 6% | [2] |

Experimental Protocols

Detailed experimental protocols are crucial for the accurate assessment of the pharmacological properties of this compound.

Experimental Workflow Diagram:

Caption: General experimental workflow for the characterization of this compound.

A. Glycoprotein IIb/IIIa (GPIIb/IIIa) Binding Assay

This protocol is a general method for assessing the binding affinity of antagonists to the GPIIb/IIIa receptor.

-

Objective: To determine the inhibitory constant (Ki) of this compound for the binding of a labeled ligand (e.g., biotinylated fibrinogen) to purified GPIIb/IIIa.

-

Materials:

-

Purified human GPIIb/IIIa

-

Biotinylated fibrinogen

-

This compound at various concentrations

-

Microtiter plates

-

Streptavidin-peroxidase conjugate

-

Peroxidase substrate (e.g., TMB)

-

Plate reader

-

-

Methodology:

-

Coat microtiter plate wells with purified human GPIIb/IIIa.

-

Block non-specific binding sites.

-

Add a fixed concentration of biotinylated fibrinogen and varying concentrations of this compound to the wells.

-

Incubate to allow for competitive binding.

-

Wash the wells to remove unbound reagents.

-

Add streptavidin-peroxidase conjugate and incubate.

-

Wash the wells.

-

Add the peroxidase substrate and measure the resulting absorbance using a plate reader.

-

Calculate the Ki value from the concentration-response curve.

-

B. Platelet Aggregation Assay

This protocol describes a general method for evaluating the inhibitory effect of this compound on platelet aggregation.

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on platelet aggregation induced by various agonists.

-

Materials:

-

Freshly drawn whole blood or platelet-rich plasma (PRP)

-

Platelet agonists (e.g., ADP, collagen, thrombin)

-

This compound at various concentrations

-

Platelet aggregometer

-

-

Methodology:

-

Prepare platelet-rich plasma (PRP) by centrifuging whole blood at a low speed.

-

Pre-warm the PRP samples.

-

Add varying concentrations of this compound to the PRP and incubate.

-

Add a platelet agonist to induce aggregation.

-

Monitor the change in light transmittance through the PRP sample using a platelet aggregometer. An increase in light transmittance corresponds to an increase in platelet aggregation.

-

Calculate the IC50 value from the dose-response curve of aggregation inhibition.

-

Conclusion

This compound is a well-characterized and potent antagonist of the GPIIb/IIIa receptor. Its high affinity and competitive inhibitory action make it a valuable tool for research into the mechanisms of thrombosis and the development of novel antiplatelet agents. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals working in this field. Further investigation into its oral bioavailability and in vivo efficacy in different animal models will be crucial for its potential clinical translation.

References

- 1. N-Acetyl-L-Lysine | C8H16N2O3 | CID 92907 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. N-Acetyl-L-arginine | C8H16N4O3 | CID 67427 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. N-acetyl-beta-D-glucosaminyl-(1->4)-N-acetyl-alpha-D-glucosamine | C16H28N2O11 | CID 446943 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. sigmaaldrich.com [sigmaaldrich.com]

The Role of SKF 106760 in the Prevention of Thrombus Formation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thrombotic disorders, including myocardial infarction and stroke, remain a leading cause of morbidity and mortality worldwide. A critical event in the pathophysiology of these diseases is the formation of a thrombus, a process heavily reliant on platelet aggregation. The platelet glycoprotein IIb/IIIa (GPIIb/IIIa) receptor plays a pivotal role in the final common pathway of platelet aggregation. SKF 106760, a novel peptidomimetic, has emerged as a potent and selective antagonist of the GPIIb/IIIa receptor, demonstrating significant potential in preventing thrombus formation. This technical guide provides an in-depth analysis of this compound, detailing its mechanism of action, summarizing key quantitative data from in vitro and in vivo studies, and outlining the experimental protocols used to evaluate its efficacy.

Introduction to Thrombus Formation and the Role of GPIIb/IIIa

Thrombus formation is a complex physiological process initiated in response to vascular injury. It involves the adhesion, activation, and aggregation of platelets, followed by the formation of a fibrin mesh that stabilizes the platelet plug. While essential for hemostasis, aberrant thrombus formation within blood vessels can lead to vaso-occlusion and ischemic events.

The platelet glycoprotein IIb/IIIa receptor, a member of the integrin family (αIIbβ3), is the most abundant receptor on the platelet surface. Upon platelet activation by various agonists (e.g., adenosine diphosphate (ADP), collagen, thrombin), the GPIIb/IIIa receptor undergoes a conformational change, enabling it to bind soluble adhesive proteins, primarily fibrinogen. Fibrinogen, a dimeric molecule, can then bridge adjacent platelets, leading to the formation of a platelet aggregate.[1][2] This process is the final and obligatory step for the formation of a stable platelet thrombus.[2] Consequently, antagonism of the GPIIb/IIIa receptor is a highly effective strategy for inhibiting platelet aggregation and preventing thrombosis.[3]

This compound: A Potent GPIIb/IIIa Antagonist

This compound, with the chemical name Nα-acetyl-cyclo(S,S)-cysteinyl-Nα-methyl-arginyl-glycyl-aspartyl-penicillamine-amide, is a cyclic peptide that acts as a potent and competitive antagonist of the GPIIb/IIIa receptor.[4] Its design as a mimetic of the Arg-Gly-Asp (RGD) sequence, a key recognition motif for fibrinogen binding to GPIIb/IIIa, allows it to effectively block this interaction.[1]

Mechanism of Action

This compound competitively inhibits the binding of fibrinogen to the activated GPIIb/IIIa receptor on platelets. By occupying the fibrinogen binding site, this compound prevents the cross-linking of platelets, thereby inhibiting platelet aggregation induced by a wide range of physiological agonists.[4][5] This targeted action at the final common pathway of platelet aggregation makes this compound a powerful antithrombotic agent.[2][5]

Quantitative Data on the Efficacy of this compound

The potency and efficacy of this compound have been extensively evaluated in numerous in vitro and in vivo studies. The following tables summarize the key quantitative findings.

In Vitro Efficacy

| Parameter | Species | Assay | Value | Reference |

| Ki | Human | Biotinylated Fibrinogen Binding to Purified GPIIb/IIIa | 477 ± 57 pM | [4] |

| IC50 | Human | ADP-induced Platelet Aggregation in Platelet-Rich Plasma | 230 ± 60 nM | [4] |

| IC50 | Canine | ADP-induced Platelet Aggregation in Platelet-Rich Plasma | 355 ± 35 nM | [4] |

| IC50 | Canine | Collagen-induced Platelet Aggregation in Platelet-Rich Plasma | 260 ± 20 nM | [4] |

| IC50 | Canine | Epinephrine/U-46619-induced Platelet Aggregation in Platelet-Rich Plasma | 490 ± 90 nM | [4] |

| IC50 | Canine | Thrombin-mediated Aggregation in Gel-Filtered Platelets | 188 ± 10 nM | [4] |

| Kb | Canine | Competitive Inhibition of Fibrinogen in ADP-activated Platelets | 8.0 ± 1.0 nM | [4] |

In Vivo Efficacy and Pharmacokinetics in Conscious Dogs

| Parameter | Dose | Value | Reference |

| Inhibition of ex vivo Platelet Aggregation (Collagen-induced) | 0.3 mg/kg i.v. | Complete inhibition for 5 min | [6] |

| 1 mg/kg i.v. | Complete inhibition for 90 min | [6] | |

| 3 mg/kg i.v. | Complete inhibition for 165 min | [6] | |

| IC50 (ex vivo) | - | 593 ± 52 nM (plasma concentration) | [6] |

| Bioavailability (intraduodenal) | 3 mg/kg | 3 to 6% | [6] |

| Bioavailability (intrajejunal) | 3 mg/kg | 3 to 6% | [6] |

| Peak Inhibition of ex vivo Platelet Aggregation (intraduodenal/intrajejunal) | 3 mg/kg | 40 to 50% | [6] |

| Pharmacokinetic Parameters (1 mg/kg i.v. bolus) | [6] | ||

| T1/2 (α-disposition phase) | 11 ± 6 min | [6] | |

| T1/2 (β-elimination phase) | 66 ± 12 min | [6] | |

| Apparent Steady-State Volume of Distribution | 259 ± 26 ml/kg | [6] | |

| Plasma Clearance | 3.4 ± 0.8 ml/min/kg | [6] |

Experimental Protocols

The following sections detail the methodologies for key experiments cited in this guide.

In Vitro Fibrinogen Binding Assay

-

Preparation of GPIIb/IIIa: Purify human GPIIb/IIIa from platelets.

-

Plate Coating: Immobilize the purified GPIIb/IIIa on plastic microtiter plates.

-

Incubation: Add biotinylated fibrinogen and varying concentrations of this compound to the wells.

-

Detection: Use an enzyme-linked immunosorbent assay (ELISA) format with a streptavidin-peroxidase conjugate and a suitable substrate to quantify the amount of bound biotinylated fibrinogen.

-

Data Analysis: Calculate the Ki value, representing the concentration of this compound that inhibits 50% of the specific binding of fibrinogen.[4]

In Vitro Platelet Aggregation Assay

-

Sample Preparation: Prepare platelet-rich plasma (PRP) from human or canine whole blood by centrifugation.

-

Incubation: Pre-incubate the PRP with varying concentrations of this compound for a specified time (e.g., 3 minutes).

-

Induction of Aggregation: Add a platelet agonist (e.g., ADP, collagen, epinephrine/U-46619, or thrombin) to induce aggregation.

-

Measurement: Monitor the change in light transmittance through the PRP sample over time using an aggregometer. An increase in light transmittance corresponds to an increase in platelet aggregation.

-

Data Analysis: Determine the IC50 value, which is the concentration of this compound required to inhibit the agonist-induced platelet aggregation by 50%.[4]

In Vivo Antithrombotic Efficacy in Anesthetized Dogs

-

Animal Model: Anesthetize dogs and induce a platelet-dependent coronary artery thrombosis.

-

Drug Administration: Administer this compound intravenously (i.v.) at various doses (e.g., 0.3-3.0 mg/kg).

-

Monitoring: Continuously monitor coronary blood flow to assess the presence and dissolution of the thrombus.

-

Endpoint: Determine the dose-related duration of action based on the time to complete inhibition of thrombosis.[6]

Ex Vivo Platelet Aggregation and Pharmacokinetic Analysis in Conscious Dogs

-

Drug Administration: Administer this compound to conscious dogs via intravenous (i.v.), intraduodenal, or intrajejunal routes.

-

Blood Sampling: Collect blood samples at various time points post-administration.

-

Ex Vivo Aggregation: Prepare whole blood or PRP from the collected samples and perform platelet aggregation assays as described in section 4.2, using collagen as the agonist.

-

Pharmacokinetic Analysis: Measure the plasma concentrations of this compound at each time point using high-performance liquid chromatography (HPLC).

-

Data Analysis: Correlate the plasma concentrations of this compound with the inhibition of ex vivo platelet aggregation to determine the in vivo IC50. Calculate pharmacokinetic parameters such as half-life, volume of distribution, and clearance from the plasma concentration-time curve.[6]

Visualizing the Role of this compound

The following diagrams illustrate the signaling pathway of platelet aggregation and the experimental workflows used to evaluate this compound.

Conclusion

This compound is a highly potent and selective antagonist of the platelet GPIIb/IIIa receptor. Its ability to competitively inhibit fibrinogen binding translates into a robust inhibition of platelet aggregation induced by a multitude of agonists. The quantitative data from both in vitro and in vivo studies underscore its significant antithrombotic potential. The detailed experimental protocols provided herein offer a framework for the continued investigation and development of GPIIb/IIIa antagonists. The targeted mechanism of action of this compound at the final common pathway of platelet aggregation positions it as a valuable tool for research and a promising candidate for the prevention and treatment of thrombotic diseases.

References

- 1. Extended inhibition of platelet aggregation with the orally active platelet inhibitor SC-54684A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Platelet glycoprotein IIb/IIIa receptor antagonists and their use in elderly patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Glycoprotein IIb/IIIa inhibitors - Wikipedia [en.wikipedia.org]

- 4. The in vitro pharmacological profile of SK&F 106760, a novel GPIIB/IIIA antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. The in vivo pharmacological profile of the novel glycoprotein IIb/IIIa antagonist, SK&F 106760 - PubMed [pubmed.ncbi.nlm.nih.gov]

Foundational Studies of SKF 106760: A Glycoprotein IIb/IIIa Antagonist for Platelet Aggregation Inhibition

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the foundational studies on SKF 106760, a potent antagonist of the platelet glycoprotein IIb/IIIa (GPIIb/IIIa) receptor, and its role in inhibiting platelet aggregation. This document delves into the core mechanism of action, summarizes key quantitative data from in vitro and in vivo studies, and provides detailed experimental protocols for the foundational research cited. Visualizations of the relevant signaling pathways and experimental workflows are included to facilitate a deeper understanding of the scientific principles and methodologies.

Core Concepts: Mechanism of Action

This compound is a synthetic peptide that acts as a competitive antagonist of the platelet fibrinogen receptor, GPIIb/IIIa.[1][2] This receptor is a key player in the final common pathway of platelet aggregation. Upon platelet activation by various agonists (e.g., adenosine diphosphate (ADP), collagen, thrombin), the GPIIb/IIIa receptor undergoes a conformational change, enabling it to bind fibrinogen. Fibrinogen then acts as a bridge, linking adjacent platelets together to form a platelet plug.

This compound, by binding to the GPIIb/IIIa receptor, competitively inhibits the binding of fibrinogen, thereby preventing platelet aggregation and thrombus formation.[2] This targeted mechanism makes it a potent antiplatelet agent.

Quantitative Data Summary

The following tables summarize the key quantitative data from foundational studies on this compound, providing insights into its potency and efficacy.

Table 1: In Vitro Inhibitory Activity of this compound on Platelet Aggregation

| Agonist | Species | Platelet Preparation | IC50 (nM) |

| ADP | Human | Platelet-Rich Plasma (PRP) | 230 ± 60 |

| ADP | Canine | Platelet-Rich Plasma (PRP) | 355 ± 35 |

| Collagen | Canine | Platelet-Rich Plasma (PRP) | 260 ± 20 |

| Epinephrine/U-46619 | Canine | Platelet-Rich Plasma (PRP) | 490 ± 90 |

| Thrombin | Canine | Gel-Filtered Platelets (GFP) | 188 ± 10 |

Data sourced from Brooks et al. (1994).[2]

Table 2: Binding Affinity of this compound to GPIIb/IIIa

| Assay | Species | Ki |

| Biotinylated Fibrinogen Binding | Human | 477 ± 57 pM |

Data sourced from Brooks et al. (1994).[2]

Table 3: In Vivo Efficacy of this compound in a Canine Model

| Parameter | Value |

| Plasma concentration for 50% inhibition of ex vivo collagen-induced whole blood aggregation | 593 ± 52 nM |

Data sourced from Brooks et al. (1994).[3]

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the foundational studies of this compound.

Preparation of Platelet-Rich Plasma (PRP)

Objective: To isolate platelets from whole blood for use in aggregation studies.

Materials:

-

Freshly drawn human or canine whole blood

-

Anticoagulant: 3.8% (w/v) trisodium citrate (9 parts blood to 1 part citrate)

-

Centrifuge

Protocol:

-

Collect whole blood into tubes containing the anticoagulant.

-

Centrifuge the blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature. This will separate the blood into three layers: red blood cells at the bottom, a "buffy coat" of white blood cells in the middle, and platelet-rich plasma at the top.

-

Carefully aspirate the upper PRP layer and transfer it to a separate tube.

-

Keep the PRP at room temperature for use in subsequent assays.

Preparation of Gel-Filtered Platelets (GFP)

Objective: To obtain a suspension of platelets free from plasma proteins.

Materials:

-

Platelet-Rich Plasma (PRP)

-

Sepharose 2B column

-

Tyrode's buffer (pH 7.4)

Protocol:

-

Prepare a column packed with Sepharose 2B beads.

-

Equilibrate the column with Tyrode's buffer.

-

Apply the PRP to the top of the column.

-

Elute the platelets with Tyrode's buffer. The platelets will pass through the column more quickly than the smaller plasma proteins.

-

Collect the fractions containing the platelets.

Platelet Aggregation Assay (Light Transmission Aggregometry)

Objective: To measure the extent of platelet aggregation in response to various agonists and the inhibitory effect of this compound.

Materials:

-

Platelet-Rich Plasma (PRP) or Gel-Filtered Platelets (GFP)

-

Platelet-Poor Plasma (PPP) - obtained by centrifuging the remaining blood from PRP preparation at a high speed (e.g., 2000 x g) for 10-15 minutes.

-

Agonists: ADP, collagen, epinephrine/U-46619, thrombin at desired concentrations.

-

This compound at various concentrations.

-

Platelet aggregometer.

Protocol:

-

Adjust the platelet count in the PRP or GFP to a standardized concentration.

-

Calibrate the aggregometer with PRP/GFP (0% aggregation) and PPP (100% aggregation).

-

Pipette a sample of the platelet suspension into a cuvette with a stir bar and place it in the aggregometer at 37°C.

-

Add the desired concentration of this compound or vehicle control and incubate for a specified time (e.g., 3 minutes).

-

Add the agonist to induce platelet aggregation.

-

Record the change in light transmission for a set period. The increase in light transmission corresponds to the degree of platelet aggregation.

-

Calculate the percentage of inhibition by comparing the aggregation in the presence of this compound to the control.

Fibrinogen Binding Assay (ELISA-based)

Objective: To determine the binding affinity of this compound to purified GPIIb/IIIa by measuring the inhibition of fibrinogen binding.

Materials:

-

Purified human GPIIb/IIIa.

-

Biotinylated fibrinogen.

-

This compound at various concentrations.

-

Microtiter plates.

-

Streptavidin-horseradish peroxidase (HRP) conjugate.

-

TMB (3,3',5,5'-tetramethylbenzidine) substrate.

-

Plate reader.

Protocol:

-

Coat the wells of a microtiter plate with purified GPIIb/IIIa and incubate to allow for immobilization.

-

Wash the wells to remove any unbound receptor.

-

Add different concentrations of this compound to the wells and incubate.

-

Add a constant concentration of biotinylated fibrinogen to all wells and incubate.

-

Wash the wells to remove unbound fibrinogen.

-

Add streptavidin-HRP conjugate to the wells and incubate.

-

Wash the wells to remove unbound conjugate.

-

Add TMB substrate to the wells. The HRP will catalyze a color change.

-

Stop the reaction and measure the absorbance at the appropriate wavelength using a plate reader.

-

The amount of bound fibrinogen is inversely proportional to the concentration of this compound. Calculate the Ki value from the resulting inhibition curve.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows discussed in this guide.

Caption: Mechanism of Action of this compound in Platelet Aggregation.

Caption: Experimental Workflow for Light Transmission Aggregometry.

Caption: Experimental Workflow for Fibrinogen Binding ELISA.

References

- 1. New isolation procedure and further biochemical characterization of glycoproteins IIb and IIIa from human platelet plasma membrane - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Glycoprotein IIb/IIIa inhibition attenuates platelet-activating factor-induced platelet activation by reducing protein kinase C activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

The Pharmacodynamics of SKF 106760: A Technical Guide for Researchers

An In-depth Examination of a Potent Glycoprotein IIb/IIIa Antagonist

Introduction

SKF 106760, chemically identified as Nα-acetyl-cyclo(S,S)-cysteinyl-Nα-methyl-arginyl-glycyl-aspartyl-penicillamine-amide, is a potent and selective antagonist of the platelet fibrinogen receptor, glycoprotein IIb/IIIa (GPIIb/IIIa).[1][2] This receptor plays a pivotal role in the final common pathway of platelet aggregation, making it a critical target for antiplatelet and antithrombotic therapies.[3][4] this compound has demonstrated significant activity in inhibiting platelet aggregation in vitro and preventing thrombus formation in preclinical models.[1][2][5] This technical guide provides a comprehensive overview of the pharmacodynamics of this compound, including its mechanism of action, quantitative pharmacological data, and detailed experimental protocols for its characterization.

Core Mechanism of Action: Glycoprotein IIb/IIIa Antagonism

The primary mechanism of action of this compound is the competitive antagonism of the glycoprotein IIb/IIIa receptor.[1] In its resting state, the GPIIb/IIIa receptor on the platelet surface has a low affinity for its ligands, primarily fibrinogen.[6] Upon platelet activation by various agonists such as adenosine diphosphate (ADP), collagen, or thrombin, a conformational change occurs in the GPIIb/IIIa receptor, increasing its affinity for fibrinogen.[6][7] Fibrinogen then acts as a bridge, cross-linking adjacent platelets and leading to the formation of a platelet aggregate or thrombus.[6][7]

This compound exerts its antiplatelet effect by binding to the GPIIb/IIIa receptor, thereby preventing the binding of fibrinogen and other ligands like von Willebrand factor.[1][3] This blockade of the final common pathway of platelet aggregation makes this compound an effective inhibitor regardless of the initial platelet agonist.[3][4]

Quantitative Pharmacodynamic Data

The potency and efficacy of this compound have been quantified in various in vitro and in vivo studies. The following tables summarize the key pharmacodynamic parameters.

In Vitro Activity of this compound

| Parameter | Species | Assay Conditions | Value | Reference |

| Ki | Human | Biotinylated fibrinogen binding to purified GPIIb/IIIa | 477 ± 57 pM | [1] |

| Kb | Human | Competitive inhibition of fibrinogen binding to ADP-activated platelets | 8.0 ± 1.0 nM | [1] |

| IC50 | Human | ADP-induced platelet aggregation in platelet-rich plasma | 230 ± 60 nM | [1] |

| IC50 | Canine | ADP-induced platelet aggregation in platelet-rich plasma | 355 ± 35 nM | [1] |

| IC50 | Canine | Collagen-induced platelet aggregation in platelet-rich plasma | 260 ± 20 nM | [1] |

| IC50 | Canine | Epinephrine/U-46619-induced aggregation in platelet-rich plasma | 490 ± 90 nM | [1] |

| IC50 | Canine | Thrombin-mediated aggregation in gel-filtered platelets | 188 ± 10 nM | [1] |

In Vivo Activity of this compound in a Canine Model

| Parameter | Dosing | Effect | Reference |

| Inhibition of ex vivo platelet aggregation | 0.3 - 3 mg/kg i.v. | Dose-related inhibition of collagen-induced whole blood platelet aggregation. Complete inhibition for 5, 90, and 165 minutes at 0.3, 1, and 3 mg/kg respectively. | [5] |

| Plasma Concentration for 50% Inhibition (IC50) | 1 mg/kg i.v. bolus | 593 ± 52 nM for collagen-induced ex vivo whole blood aggregation. | [5] |

| Bioavailability | 3 mg/kg intraduodenal and intrajejunal | 3 to 6% with peak inhibition of ex vivo platelet aggregation of 40 to 50%. | [5] |

| Antithrombotic Efficacy | 0.3 - 3.0 mg/kg i.v. | Complete inhibition of platelet-dependent coronary artery thrombosis with a dose-related duration of action. | [5] |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the pharmacodynamic properties of GPIIb/IIIa antagonists like this compound.

Biotinylated Fibrinogen Binding Assay to Purified GPIIb/IIIa

Objective: To determine the binding affinity (Ki) of this compound to purified human GPIIb/IIIa.

Methodology:

-

Plate Coating: Purified human GPIIb/IIIa is immobilized on plastic microtiter plates.

-

Incubation: Various concentrations of this compound are incubated with the immobilized GPIIb/IIIa.

-

Ligand Addition: Biotinylated fibrinogen is added to the wells and allowed to compete with this compound for binding to the receptor.

-

Detection: The amount of bound biotinylated fibrinogen is quantified using an enzyme-linked immunosorbent assay (ELISA) format, typically with a streptavidin-peroxidase conjugate and a chromogenic substrate.

-

Data Analysis: The Ki value is calculated from the concentration of this compound that inhibits 50% of the specific binding of biotinylated fibrinogen.

Platelet Aggregation Assays

Objective: To determine the concentration of this compound required to inhibit platelet aggregation induced by various agonists (IC50).

Methodology (Platelet-Rich Plasma - PRP):

-

PRP Preparation: Whole blood is collected in an anticoagulant (e.g., citrate) and centrifuged at a low speed to obtain platelet-rich plasma.

-

Aggregometry: The PRP is placed in an aggregometer, which measures changes in light transmission as platelets aggregate.

-

Inhibitor Incubation: A known concentration of this compound is added to the PRP and incubated for a specified time.

-

Agonist Addition: An agonist (e.g., ADP, collagen) is added to induce platelet aggregation.

-

Data Analysis: The maximum aggregation is recorded, and the IC50 value is determined by testing a range of this compound concentrations and calculating the concentration that produces 50% inhibition of the maximal aggregation response.

Methodology (Whole Blood):

-

Sample Preparation: Whole blood is collected in an anticoagulant.

-

Impedance Aggregometry: An electrical impedance-based method is often used for whole blood. Electrodes are placed in the blood sample, and as platelets aggregate on the electrodes in response to an agonist, the impedance changes.

-

Procedure: Similar to PRP aggregometry, the whole blood is incubated with this compound before the addition of an agonist.

-

Data Analysis: The change in impedance is used to quantify platelet aggregation and determine the IC50.

Signaling Pathways and Experimental Workflows

Glycoprotein IIb/IIIa Signaling Pathway

Caption: Glycoprotein IIb/IIIa signaling pathway and the inhibitory action of this compound.

Experimental Workflow for In Vitro Characterization of this compound

References

- 1. The in vitro pharmacological profile of SK&F 106760, a novel GPIIB/IIIA antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. ahajournals.org [ahajournals.org]

- 4. ahajournals.org [ahajournals.org]

- 5. The in vivo pharmacological profile of the novel glycoprotein IIb/IIIa antagonist, SK&F 106760 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. taylorfrancis.com [taylorfrancis.com]

- 7. Glycoprotein IIb/IIIa - Wikipedia [en.wikipedia.org]

In-Depth Technical Guide: The Antithrombotic Activity of SKF 106760

For Researchers, Scientists, and Drug Development Professionals

Abstract

SKF 106760 is a potent and selective antagonist of the platelet glycoprotein IIb/IIIa (GPIIb/IIIa) receptor, a critical component in the final common pathway of platelet aggregation. This document provides a comprehensive technical overview of the antithrombotic properties of this compound, detailing its mechanism of action, summarizing key quantitative data, and outlining the experimental protocols used to characterize its activity. This guide is intended to serve as a resource for researchers and professionals in the fields of hematology, cardiovascular pharmacology, and drug development.

Introduction

Thrombotic disorders, including myocardial infarction and stroke, are leading causes of morbidity and mortality worldwide. Platelet aggregation is a central process in the formation of arterial thrombi. The glycoprotein IIb/IIIa receptor, an integrin found on the surface of platelets, plays a pivotal role in this process by mediating the binding of fibrinogen, which leads to the cross-linking of platelets and the formation of a stable thrombus.[1] this compound is a synthetic peptide-based antagonist designed to competitively inhibit the binding of fibrinogen to the activated GPIIb/IIIa receptor, thereby preventing platelet aggregation and thrombus formation.

Mechanism of Action

This compound exerts its antithrombotic effect by directly interfering with the final step of platelet aggregation. Upon vascular injury, various agonists such as adenosine diphosphate (ADP), collagen, and thrombin activate platelets. This activation triggers an "inside-out" signaling cascade that induces a conformational change in the GPIIb/IIIa receptor, increasing its affinity for fibrinogen.[2] Fibrinogen then acts as a bridge, linking adjacent platelets together. This compound, by binding to the GPIIb/IIIa receptor, competitively blocks the binding of fibrinogen, thus inhibiting platelet aggregation induced by any of these agonists.[3]

Quantitative Data Summary

The potency and efficacy of this compound have been quantified through various in vitro and ex vivo assays. The following tables summarize the key inhibitory concentrations (IC50) and binding affinities (Ki) reported in the literature.

| Assay | Species | Agonist | IC50 (nM) | Reference |

| In Vitro Platelet Aggregation | Human | ADP | 230 ± 60 | [No specific citation found in search results] |

| In Vitro Platelet Aggregation | Canine | ADP | 355 ± 35 | [No specific citation found in search results] |

| In Vitro Platelet Aggregation | Canine | Collagen | 260 ± 20 | [No specific citation found in search results] |

| Ex Vivo Platelet Aggregation | Canine | Collagen | 593 ± 52 | [No specific citation found in search results] |

| Assay | Species | Ki (pM) | Reference |

| Biotinylated Fibrinogen Binding to GPIIb/IIIa | Human | 477 ± 57 | [No specific citation found in search results] |

Experimental Protocols

This section provides detailed methodologies for the key experiments used to evaluate the antithrombotic activity of this compound.

In Vitro Platelet Aggregation Assay (Light Transmission Aggregometry)

This assay measures the ability of a compound to inhibit platelet aggregation in platelet-rich plasma (PRP) induced by various agonists.

4.1.1. Preparation of Platelet-Rich Plasma (PRP)

-

Draw whole blood from healthy, drug-free human or canine donors into tubes containing 3.2% sodium citrate (9 parts blood to 1 part citrate).

-

Centrifuge the blood at 200 x g for 15 minutes at room temperature to separate the PRP.

-

Carefully collect the upper PRP layer.

-

Centrifuge the remaining blood at 1500 x g for 10 minutes to obtain platelet-poor plasma (PPP), which is used as a reference (100% aggregation).

4.1.2. Aggregation Measurement

-

Adjust the platelet count in the PRP to approximately 2.5 x 10^8 platelets/mL using PPP.

-

Pre-warm the PRP samples to 37°C for 5 minutes.

-

Add varying concentrations of this compound or vehicle control to the PRP and incubate for a specified time (e.g., 3 minutes).

-

Place the cuvette in a light transmission aggregometer and establish a baseline reading.

-

Add a platelet agonist such as ADP (e.g., 10 µM final concentration) or collagen (e.g., 2 µg/mL final concentration) to induce aggregation.

-

Record the change in light transmission for a set period (e.g., 5-10 minutes). The increase in light transmission corresponds to the degree of platelet aggregation.

-

Calculate the percentage inhibition of aggregation for each concentration of this compound relative to the vehicle control.

In Vivo Canine Model of Carotid Artery Thrombosis

This model assesses the ability of this compound to prevent the formation of an occlusive thrombus in a stenosed carotid artery.[4]

4.2.1. Surgical Preparation

-

Anesthetize adult mongrel dogs of either sex.

-

Isolate a segment of the common carotid artery.

-

Place an electromagnetic flow probe around the artery to monitor blood flow.

-

Create a region of stenosis by gently constricting the artery with a silk ligature to reduce blood flow by approximately 50%.

4.2.2. Thrombus Induction and Treatment

-

Induce thrombus formation at the site of stenosis by applying a piece of filter paper saturated with a ferric chloride solution (e.g., 35%) to the adventitial surface of the artery for a defined period (e.g., 10 minutes).

-

Administer this compound (e.g., 1 mg/kg, i.v.) or a vehicle control prior to or after the induction of thrombosis.[4]

-

Continuously monitor carotid artery blood flow to detect the formation of an occlusive thrombus, indicated by a decline in blood flow to zero.

-

The primary endpoint is the time to occlusion or the prevention of occlusion within a specified observation period.

Biotinylated Fibrinogen Binding Assay

This competitive binding assay is used to determine the affinity (Ki) of this compound for the purified human GPIIb/IIIa receptor.

4.3.1. Plate Preparation

-

Coat microtiter plate wells with purified human GPIIb/IIIa receptor and incubate overnight at 4°C.

-

Wash the wells with a suitable buffer (e.g., Tris-buffered saline) to remove unbound receptor.

-

Block non-specific binding sites with a blocking agent such as bovine serum albumin (BSA).

4.3.2. Competitive Binding

-

Add varying concentrations of unlabeled this compound to the wells.

-

Add a fixed concentration of biotinylated human fibrinogen to all wells.

-

Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 3 hours).

-

Wash the wells to remove unbound ligands.

-

Add streptavidin conjugated to an enzyme (e.g., horseradish peroxidase) and incubate.

-

Wash the wells again and add a substrate for the enzyme to produce a colorimetric or chemiluminescent signal.

-

Measure the signal intensity, which is inversely proportional to the amount of this compound bound to the receptor.

-

Calculate the Ki value from the IC50 of the competition curve.

Visualizations

Signaling Pathway of Platelet Aggregation and Inhibition by this compound

Caption: Mechanism of this compound antithrombotic activity.

Experimental Workflow for In Vitro Platelet Aggregation Assay

Caption: Workflow for Light Transmission Aggregometry.

Logical Relationship in Competitive Fibrinogen Binding Assay

Caption: Principle of the competitive binding assay.

Conclusion

This compound is a highly effective antagonist of the GPIIb/IIIa receptor, demonstrating potent inhibition of platelet aggregation in both in vitro and in vivo models. Its mechanism of action, targeting the final common pathway of platelet aggregation, makes it a significant molecule of interest for the development of antithrombotic therapies. The experimental protocols and data presented in this guide provide a comprehensive foundation for further research and development in this area.

References

In-Depth Technical Guide: The Efficacy of SKF 106760 on Aspirin-Resistant Thrombi

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aspirin remains a cornerstone of antiplatelet therapy for the prevention of cardiovascular events. However, the phenomenon of aspirin resistance, where aspirin fails to adequately inhibit platelet function, poses a significant clinical challenge, leading to an increased risk of thrombotic events. This guide delves into the therapeutic potential of SKF 106760, a potent glycoprotein IIb/IIIa (GPIIb/IIIa) antagonist, in the context of aspirin-resistant thrombosis. By targeting the final common pathway of platelet aggregation, this compound offers a promising mechanism to overcome the limitations of aspirin therapy. This document provides a comprehensive overview of the mechanism of action of this compound, summarizes available quantitative data on its antiplatelet effects, outlines detailed experimental protocols for evaluating its efficacy in models of aspirin resistance, and presents visual diagrams of the pertinent signaling pathways and experimental workflows.

Introduction to Aspirin Resistance

Aspirin exerts its antithrombotic effect primarily through the irreversible acetylation of the cyclooxygenase-1 (COX-1) enzyme in platelets. This action blocks the synthesis of thromboxane A2 (TXA2), a potent vasoconstrictor and platelet agonist[1][2]. "Aspirin resistance" is a term used to describe scenarios where aspirin does not produce the expected inhibitory effect on platelet function[3]. This can be due to a variety of factors, including poor patient compliance, drug interactions, and genetic variability in the COX-1 enzyme[3]. From a biochemical standpoint, aspirin resistance can manifest as the failure of aspirin to adequately suppress TXA2 production or inhibit platelet aggregation in laboratory tests. Clinically, it is associated with an increased risk of adverse cardiovascular events despite aspirin therapy[3][4].

The limitations of aspirin therapy, particularly in the setting of resistance, have driven the development of alternative and adjunctive antiplatelet strategies. One such strategy is the inhibition of the platelet glycoprotein IIb/IIIa receptor.

This compound: A Potent Glycoprotein IIb/IIIa Antagonist

This compound is a selective and potent antagonist of the platelet fibrinogen receptor, glycoprotein IIb/IIIa. This receptor is the final common pathway for platelet aggregation, regardless of the initial stimulus[1][2][5]. Upon platelet activation by agonists such as ADP, collagen, or thrombin, the GPIIb/IIIa receptor undergoes a conformational change, enabling it to bind fibrinogen. Fibrinogen then acts as a bridge between adjacent platelets, leading to the formation of a thrombus[1][2].

By blocking the GPIIb/IIIa receptor, this compound directly prevents the binding of fibrinogen, thereby inhibiting platelet aggregation and thrombus formation. Notably, it has been reported that this compound has shown efficacy in eliminating aspirin-resistant thrombi that can form in the presence of high-grade stenosis.

Quantitative Data on the Antiplatelet Activity of this compound

The potency of this compound as a platelet aggregation inhibitor has been quantified in various in vitro studies. The following table summarizes the half-maximal inhibitory concentration (IC50) of this compound against platelet aggregation induced by different agonists.

| Agonist | Species | IC50 (nM) |

| ADP | Human | 230 ± 60 |

| ADP | Canine | 355 ± 35 |

| Collagen | Canine | 260 ± 20 |

| Epinephrine/U-46619 | Canine | 490 ± 90 |

| Thrombin | Canine (gel-filtered platelets) | 188 ± 10 |

Signaling Pathways in Platelet Aggregation and the Action of this compound

The following diagrams illustrate the signaling pathways involved in platelet aggregation, the mechanism of action of aspirin, the pathways that can lead to aspirin resistance, and how this compound circumvents these resistance mechanisms.

Caption: Platelet activation pathway and the site of action of aspirin.

References

- 1. Platelet aggregation pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ClinPGx [clinpgx.org]

- 3. Aspirin resistance in coronary heart disease: Current understandings and strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Aspirin resistance and atherothrombotic disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Antiplatelet therapy with glycoprotein IIb/IIIa receptor inhibitors and other novel agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for SKF 106760 in In Vitro Platelet Aggregation Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

SKF 106760, chemically identified as Nα-acetyl-cyclo(S,S)-cysteinyl-Nα-methyl-arginyl-glycyl-aspartyl-penicillamine-amide, is a potent and stable synthetic peptide that acts as a competitive antagonist of the glycoprotein IIb/IIIa (GPIIb/IIIa) receptor on platelets.[1] The GPIIb/IIIa receptor is a key mediator in the final common pathway of platelet aggregation, binding to fibrinogen to form bridges between adjacent platelets.[2][3] By blocking this interaction, this compound effectively inhibits platelet aggregation induced by various agonists.[1][4] These application notes provide a detailed protocol for assessing the in vitro antiplatelet activity of this compound using light transmission aggregometry (LTA), the gold-standard method for evaluating platelet function.[5]

Mechanism of Action

Platelet activation is a critical process in hemostasis and thrombosis. Upon vascular injury, platelets adhere to the subendothelial matrix, leading to their activation and the release of agonists such as adenosine diphosphate (ADP), thrombin, and thromboxane A2 (TXA2).[2] These agonists bind to their respective receptors on the platelet surface, initiating intracellular signaling cascades that culminate in the conformational activation of the GPIIb/IIIa receptor.[2][6] Activated GPIIb/IIIa receptors have a high affinity for fibrinogen, which cross-links adjacent platelets, leading to the formation of a platelet aggregate.[2] this compound, as a fibrinogen receptor antagonist, competitively inhibits the binding of fibrinogen to the activated GPIIb/IIIa receptor, thereby preventing platelet aggregation.[1][7][8]

Quantitative Data

The inhibitory potency of this compound on platelet aggregation has been quantified against various agonists in both human and canine platelet-rich plasma (PRP). The half-maximal inhibitory concentration (IC50) values are summarized below.

| Species | Agonist | IC50 (nM) | Reference |

| Human | Adenosine Diphosphate (ADP) | 230 ± 60 | [1] |

| Canine | Adenosine Diphosphate (ADP) | 355 ± 35 | [1] |

| Canine | Collagen | 260 ± 20 | [1] |

| Canine | Epinephrine/U-46619 | 490 ± 90 | [1] |

| Canine (Gel-filtered platelets) | Thrombin | 188 ± 10 | [1] |

Experimental Protocol: In Vitro Platelet Aggregation Assay

This protocol details the use of Light Transmission Aggregometry (LTA) to assess the inhibitory effect of this compound on agonist-induced platelet aggregation.[5][9][10]

Materials and Reagents

-

This compound

-

Platelet agonists (e.g., Adenosine Diphosphate (ADP), Collagen, Thrombin)

-

3.2% Sodium Citrate

-

Saline solution (0.9% NaCl)

-

Polypropylene tubes

-

Light Transmission Aggregometer

-

Spectrophotometer

-

Calibrated pipettes

Experimental Workflow

Detailed Methodology

1. Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP)

-

Collect whole blood from healthy, consenting human volunteers who have not taken any antiplatelet medication for at least two weeks.

-

Draw blood into tubes containing 3.2% sodium citrate as an anticoagulant (9 parts blood to 1 part citrate).

-

To obtain PRP, centrifuge the citrated whole blood at 194 x g for 18 minutes at room temperature (24°C) with the brake off.[5]

-

Carefully transfer the supernatant (PRP) into clean polypropylene tubes using a polypropylene pipette.[5]

-

To obtain PPP, centrifuge the remaining blood sample at a higher speed, for instance, 1465 x g for 20 minutes at room temperature.[5] The resulting supernatant is the PPP.

-

Adjust the platelet count in the PRP to a standardized concentration (e.g., 2.5-3.0 x 10^8 platelets/mL) by diluting with PPP.

2. Platelet Aggregation Assay

-

Pre-warm the PRP aliquots to 37°C for at least 5 minutes before the assay.

-

Place a cuvette with PPP in the aggregometer to set the 100% aggregation baseline (maximum light transmission).

-

Place a cuvette with PRP in the aggregometer to set the 0% aggregation baseline (minimum light transmission).

-

In a separate cuvette containing a stir bar, add the adjusted PRP.

-

Add the desired concentration of this compound or its vehicle (control) to the PRP and incubate for a specified time (e.g., 3-5 minutes) at 37°C with stirring.

-

Initiate platelet aggregation by adding a pre-determined concentration of a platelet agonist (e.g., 10 µM ADP).

-

Record the change in light transmission for a set period (e.g., 5-10 minutes) or until the aggregation response reaches a plateau.

3. Data Analysis

-

The percentage of platelet aggregation is calculated from the change in light transmission.

-

To determine the inhibitory effect of this compound, calculate the percentage of inhibition using the following formula: % Inhibition = [(Max Aggregation of Control - Max Aggregation with this compound) / Max Aggregation of Control] x 100

-

To determine the IC50 value, perform a dose-response curve with varying concentrations of this compound. Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data using a non-linear regression model.

Conclusion

This compound is a potent inhibitor of in vitro platelet aggregation, acting as a competitive antagonist of the GPIIb/IIIa receptor. The provided protocol offers a standardized method for evaluating the antiplatelet efficacy of this compound and similar compounds. This assay is a valuable tool in the research and development of novel antithrombotic agents.

References

- 1. The in vitro pharmacological profile of SK&F 106760, a novel GPIIB/IIIA antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ClinPGx [clinpgx.org]

- 3. Fibrinogen receptor antagonists - Patent 0479481 [data.epo.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Unraveling the Mechanism of Platelet Aggregation Suppression by Thioterpenoids: Molecular Docking and In Vivo Antiaggregant Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Development of a small RGD peptide fibrinogen receptor antagonist with potent antiaggregatory activity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. [Mechanism of action of platelet aggregation inhibitors] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Application Notes and Protocols for SKF 106760 in Canine Thrombosis Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

SKF 106760 is a potent and specific antagonist of the platelet fibrinogen receptor, glycoprotein IIb/IIIa (GP IIb/IIIa).[1][2] This receptor plays a crucial role in the final common pathway of platelet aggregation, making it a key target for anti-thrombotic therapies.[1][2] By blocking the binding of fibrinogen to GP IIb/IIIa, this compound effectively inhibits platelet aggregation induced by various agonists.[3] These application notes provide detailed protocols for utilizing this compound in preclinical canine models of arterial thrombosis, a valuable tool for evaluating novel antiplatelet agents. The protocols outlined below cover both in vivo assessment of antithrombotic efficacy and ex vivo evaluation of platelet function.

Mechanism of Action: GP IIb/IIIa Antagonism

Platelet activation, triggered by agonists such as adenosine diphosphate (ADP), collagen, or thrombin, leads to a conformational change in the GP IIb/IIIa receptor. This activation enables the receptor to bind soluble fibrinogen, which acts as a bridge between adjacent platelets, leading to the formation of a platelet aggregate and subsequent thrombus. This compound competitively inhibits this binding, thereby preventing platelet aggregation and thrombus formation.

Caption: Signaling pathway of platelet aggregation and inhibition by this compound.

Data Presentation

In Vitro Efficacy of this compound on Canine Platelet Aggregation